Benzo[b]thiophen-6-amine
Overview
Description
Benzo[b]thiophen-6-amine is a heterocyclic aromatic compound belonging to the class of benzothiophenes. It is a nitrogen-containing heterocycle, with a molecular formula of C7H7NS. This compound is an important building block in organic synthesis, as it can be used to synthesize a wide variety of different compounds. It is also a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
- Benzo[b]thiophene-2(3H)one, a derivative of Benzo[b]thiophen-6-amine, has been utilized in various chemical reactions, including alkylation and reactions with HMPA to produce aminobenzo[b]thiophenes (Vesterager, Pedersen, & Lawesson, 1973).
- The preparation of benzo[b]thiophene derivatives like thiadiazoles, oxadiazoles, and pyrazoles, starting from chlorobenzo[b]thiophene, has shown a wide spectrum of pharmacological properties, highlighting its significance in synthetic medicinal chemistry (Isloor, Kalluraya, & Pai, 2010).
Photoreactivity and Organic Synthesis
- The photochemical behavior of benzo[b]thiophenes has been studied, demonstrating their potential in organic synthesis and photochemistry. These studies often result in the formation of adducts or dimers rather than cyclization (Buquet, Couture, Lablache-Combier, & Pollet, 1981).
- Asymmetric synthesis involving benzo[b]thiophene has been developed, demonstrating its utility in creating aminosulfones with high diastereoselectivity and enantiomeric excesses (Enders & Signore, 2004).
Application in Medicinal Chemistry
- Benzo[b]thiophene derivatives have been utilized for their antimicrobial, anticancer, and anti-inflammatory properties. These applications underscore their broad applicability in medicinal chemistry (Duc, 2020).
- Specific benzo[b]thiophene derivatives have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, showing promise in the treatment of glaucoma (Graham et al., 1989).
Advanced Applications in Chemistry
- Benzo[b]thiophene has been employed in the synthesis of complex molecules like spiroheterocycles, demonstrating its versatility in organic synthesis (Cekavicus et al., 2008).
- It has also been used in the development of fluorescent dyes, such as BBTA, which exhibit strong emission, large Stokes shift, and high stability, making them suitable for applications like live cell imaging (Gao, Hao, Zheng, & Chen, 2017).
Safety and Hazards
Benzo[b]thiophen-6-amine is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Benzo[b]thiophene derivatives, including benzo[b]thiophen-6-amine, have been widely used in the synthesis of organic compounds, multifunctional materials, and drug molecules . They have unique chemical properties and biological activities, and they have excellent pharmacological properties and metabolic stability . Therefore, the synthesis of multifunctional benzo[b]thiophene fused heterocycles plays an important role in the fields of organic synthesis methodology and functional material chemistry .
Properties
IUPAC Name |
1-benzothiophen-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKYKCBEIFLRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277685 | |
Record name | Benzo[b]thiophen-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5339-33-3 | |
Record name | Benzo[b]thiophen-6-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[b]thiophen-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophen-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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